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Introduction
Aminomethyltrioxsalen hydrochloride (AMT) is a psoralen derivative that serves as a

powerful tool for the structural and functional analysis of double-stranded RNA (dsRNA). This

technical guide provides a comprehensive overview of AMT's mechanism of action, quantitative

data on its performance, detailed experimental protocols for its use as a dsRNA probe, and

visual representations of key workflows. AMT's ability to covalently cross-link dsRNA upon

photoactivation makes it an invaluable reagent for identifying RNA-RNA interactions, probing

RNA secondary and tertiary structures, and investigating the roles of dsRNA in various

biological processes.

Core Principles and Mechanism of Action
Aminomethyltrioxsalen hydrochloride is a tricyclic heterocyclic compound that readily

intercalates into the helical structure of double-stranded nucleic acids.[1][2] Its planar structure

allows it to insert between adjacent base pairs in a dsRNA duplex. Upon irradiation with long-

wavelength ultraviolet (UVA) light (approximately 365 nm), AMT becomes photoactivated and

forms covalent monoadducts with pyrimidine bases, primarily uracil and cytosine.[3][4][5] With

continued irradiation, a second photochemical reaction can occur, resulting in the formation of
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a diadduct, or interstrand cross-link, between pyrimidines on opposite strands of the dsRNA.[3]

[4][5]

This cross-linking is a highly specific process, requiring the dsRNA duplex for initial

intercalation. The covalent nature of the cross-link allows for the stabilization and subsequent

identification of RNA-RNA interactions, both intramolecular and intermolecular. A key feature of

AMT-mediated cross-linking is its reversibility. Exposure to short-wavelength UV (UVC) light

(around 254 nm) can reverse the covalent bonds, allowing for the separation of the cross-

linked RNA strands for downstream analysis.[1][3][6][7]

Data Presentation: Performance and Efficiency
While precise dissociation constants (Kd) for AMT binding to dsRNA are not extensively

reported in the literature, it is characterized as having a high affinity for dsRNA.[2] The

efficiency of the cross-linking reaction can be influenced by several factors, including the

concentration of AMT, the intensity and duration of UVA irradiation, and the specific sequence

and structure of the dsRNA target. The process is generally considered to be of low efficiency,

with only a small fraction of interacting RNAs being covalently linked.[3][8]

Recent developments have led to the synthesis of AMT derivatives with improved properties.

The following table summarizes a comparison between AMT and some of its derivatives.
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Compound Key Feature
Reported
Efficiency
Improvement

Reference(s)

Aminomethyltrioxsale

n (AMT)

Standard psoralen

derivative for dsRNA

probing.

Baseline

Amotosalen
Higher solubility than

AMT.

A 10-fold increase in

concentration resulted

in a 7-fold increase in

cross-linked RNA in

vivo compared to

AMT.

[4][9]

AP3B (AMT-PEG3-

Biotin)

Biotinylated AMT

derivative for affinity

purification.

4 to 5 times more

effective at labeling

DNA in cells and

produces a

comparable number of

crosslinks with over

100 times less

compound and less

exposure to UV light

in vitro than EZ-link

psoralen-PEG3-biotin.

[10][11]

Experimental Protocols
The following is a generalized, step-by-step protocol for using AMT to probe for dsRNA

interactions in vitro. This protocol is a synthesis of methodologies described in the literature

and should be optimized for specific experimental systems.[3][6][8]

Preparation of RNA and AMT Stock Solution
RNA Preparation: Resuspend the RNA sample(s) in an appropriate buffer, such as 1x Tpt1

reaction buffer (20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2.5 mM spermidine, 0.1 mM DTT, 50

μM GTP).
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AMT Stock Solution: Prepare a stock solution of Aminomethyltrioxsalen hydrochloride in

sterile, nuclease-free water. The concentration should be optimized, but a starting point of 1

mg/mL is common. Store the stock solution protected from light.

Hybridization of RNA (for intermolecular interactions)
If probing for interactions between two different RNA molecules (e.g., mRNA and sRNA), mix

equimolar amounts of the RNAs in the reaction buffer.

Heat the mixture to 95°C for 1 minute and then immediately place it on ice to facilitate

annealing.

Incubate on ice for at least 10 minutes to allow for the formation of intermolecular duplexes.

AMT Cross-linking
Add AMT stock solution to the RNA sample to the desired final concentration (e.g., 48 ng/μl).

[6]

Incubate the mixture in the dark at 4°C for 10 minutes to allow for AMT intercalation.

Place the samples on a cooled metal block or on ice and irradiate with a 365 nm UVA hand

lamp (e.g., 8 W) at a close distance (e.g., ~2 cm) for 30 minutes in the dark.[8]

Negative Control: Prepare a sample without UVA irradiation to serve as a negative control.

Analysis of Cross-linked RNA
The cross-linked RNA can be analyzed by denaturing polyacrylamide gel electrophoresis

(PAGE). Cross-linked species will migrate slower than their non-cross-linked counterparts.

The cross-linked bands can be excised from the gel for further analysis.

Reversal of Cross-links (Optional)
To reverse the cross-links, irradiate the sample with 254 nm UVC light for 10 minutes.[8] This

will separate the cross-linked RNA strands.
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Downstream Analysis
Following cross-linking and optional reversal, a variety of techniques can be employed to

identify the interacting RNA species and the specific sites of interaction. A common workflow

involves RNA fragmentation, ligation, reverse transcription, and PCR amplification.

Mandatory Visualizations
Experimental Workflow for Identifying RNA-RNA
Interactions using AMT Cross-linking
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Caption: Workflow for dsRNA interaction analysis using AMT.
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Mechanism of AMT Action on dsRNA

Step 1: Intercalation

Step 2: Photoactivation

Step 3: Reversal
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Caption: Mechanism of AMT-mediated dsRNA cross-linking.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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